2H-Pyran-2-one, 5,6-dihydro-4-methyl-

Catalog No.
S599887
CAS No.
2381-87-5
M.F
C6H8O2
M. Wt
112.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H-Pyran-2-one, 5,6-dihydro-4-methyl-

CAS Number

2381-87-5

Product Name

2H-Pyran-2-one, 5,6-dihydro-4-methyl-

IUPAC Name

4-methyl-2,3-dihydropyran-6-one

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C6H8O2/c1-5-2-3-8-6(7)4-5/h4H,2-3H2,1H3

InChI Key

RPEASMBMVIKUTH-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OCC1

Synonyms

2,3-anhydromevalonic acid

Canonical SMILES

CC1=CC(=O)OCC1

2H-Pyran-2-one, 5,6-dihydro-4-methyl- is a heterocyclic organic compound belonging to the pyran family. Its molecular formula is C6H8O3C_6H_8O_3 with a molecular weight of approximately 128.13 g/mol. This compound features a dihydropyran structure with a methyl group at the 4-position and is characterized by its unique chemical properties and reactivity. It is also known by various synonyms, including 5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one and (±)-Gerberin aglycone .

Synthesis:

H-Pyran-2-one, 5,6-dihydro-4-methyl- (also known as 4-methyl-5,6-dihydro-2H-pyran-2-one or 2,3-anhydromevalonic acid δ-lactone) can be synthesized through various methods, including:

  • Cyclization of levulinic acid with Lewis acids .
  • Oxidation of 4-methyl-5,6-dihydro-2H-pyran with various oxidants .
  • Decarboxylation of 2,3-dimethylsuccinic acid .

These syntheses offer researchers diverse routes to obtain this compound for further investigation.

Potential Biological Activities:

Research suggests that 2H-Pyran-2-one, 5,6-dihydro-4-methyl- may possess various biological activities, although further studies are needed for conclusive evidence. Some potential applications include:

  • Antimicrobial activity: Studies have shown that the compound exhibits activity against some bacterial and fungal strains .
  • Anticancer properties: Initial in vitro studies suggest potential antitumor effects, but further research is necessary to elucidate the mechanisms and potential therapeutic applications .

Precursor for other molecules:

H-Pyran-2-one, 5,6-dihydro-4-methyl- can serve as a valuable building block for the synthesis of more complex molecules due to its reactive nature. Researchers have utilized it in the preparation of various compounds, including:

  • Heterocyclic scaffolds: These scaffolds are important in drug discovery due to their prevalence in many biologically active molecules .
  • Natural product derivatives: The compound can be employed to synthesize analogs of natural products with potential therapeutic applications .

The chemical behavior of 2H-Pyran-2-one, 5,6-dihydro-4-methyl- includes several notable reactions:

  • Nucleophilic Addition: The compound can undergo nucleophilic addition reactions, particularly with Grignard reagents, leading to the formation of various derivatives .
  • Cyclization Reactions: It participates in cyclization processes to form spiroheterocycles and other complex structures .
  • Oxidation and Reduction: The hydroxyl group can be oxidized or reduced under specific conditions, altering the compound's reactivity and functionality.

Research indicates that 2H-Pyran-2-one, 5,6-dihydro-4-methyl- exhibits various biological activities. It has been noted for its potential antimicrobial properties and may interact with metabolic pathways involving enzymes and cofactors. Additionally, its derivatives have shown promise in agricultural applications as insecticides due to their biological efficacy against pests .

Several methods exist for synthesizing 2H-Pyran-2-one, 5,6-dihydro-4-methyl-. Common approaches include:

  • Conjugate Addition: Utilizing chiral phosphine-copper iodide catalysts to facilitate enantioselective conjugate additions of Grignard reagents to related pyranones .
  • Cyclization of Precursors: Starting from simpler organic compounds that undergo cyclization reactions to yield the desired pyran structure.
  • Chemical Modifications: Modifying existing pyran derivatives through various

The applications of 2H-Pyran-2-one, 5,6-dihydro-4-methyl- span multiple fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Agriculture: The compound is utilized in developing insecticidal formulations due to its effectiveness against agricultural pests .
  • Material Science: Its derivatives are explored for use in polymers and other materials due to their unique structural properties.

Studies on the interactions of 2H-Pyran-2-one, 5,6-dihydro-4-methyl- reveal its involvement in various metabolic pathways. It interacts with specific enzymes that facilitate its metabolism and can affect biological systems through these interactions. Such studies are crucial for understanding its potential therapeutic applications and safety profiles.

Several compounds share structural similarities with 2H-Pyran-2-one, 5,6-dihydro-4-methyl-. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
5-Hydroxy-2H-pyran-2-oneC5H6O3Contains a hydroxyl group at position 5
4-MethylcoumarinC10H10O2Exhibits fluorescence; used in perfumes
3-HydroxychromoneC9H8O3Known for antioxidant properties

Uniqueness of 2H-Pyran-2-one, 5,6-dihydro-4-methyl-

What distinguishes 2H-Pyran-2-one, 5,6-dihydro-4-methyl- from these similar compounds is its specific combination of functional groups and its unique reactivity profile. Its ability to participate in diverse

XLogP3

0.6

Other CAS

2381-87-5

Dates

Modify: 2023-08-15

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